benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1353970-98-5
VCID: VC11593528
InChI:
SMILES:
Molecular Formula: C14H19NO2S
Molecular Weight: 265.4

benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate

CAS No.: 1353970-98-5

Cat. No.: VC11593528

Molecular Formula: C14H19NO2S

Molecular Weight: 265.4

Purity: 95

* For research use only. Not for human or veterinary use.

benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate - 1353970-98-5

Specification

CAS No. 1353970-98-5
Molecular Formula C14H19NO2S
Molecular Weight 265.4

Introduction

Structural and Physicochemical Properties

Benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate belongs to the ester class of organic compounds, featuring a piperidine ring substituted at the 4-position with a sulfanylmethyl (-SCH2_2-) group and a benzyl ester moiety at the 1-position. The piperidine ring provides a rigid, six-membered amine scaffold, while the sulfanylmethyl group introduces potential nucleophilic reactivity via the sulfur atom.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1353970-98-5
Molecular FormulaC14H19NO2S\text{C}_{14}\text{H}_{19}\text{NO}_{2}\text{S}
Molecular Weight265.4 g/mol
Purity95%
Recommended UseResearch applications only

The compound’s sulfur atom contributes to its polarity, influencing solubility in organic solvents such as dichloromethane or tetrahydrofuran . Quantitative data on melting/boiling points remain unreported in available literature, though its liquid state at room temperature is inferred from synthesis protocols .

Synthesis and Reaction Pathways

The synthesis of benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate involves multi-step strategies, often beginning with piperidine functionalization. A representative approach includes:

  • Piperidine Ring Formation: Cyclization of appropriate precursors (e.g., pentanediamine derivatives) under acidic or basic conditions.

  • Sulfanylmethyl Introduction: Thiol-ene reactions or nucleophilic substitution with mercaptomethylating agents.

  • Benzyl Esterification: Reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine) to install the carboxylate group .

A patent describing the synthesis of the related compound 1-benzylpiperidine-4-carboxaldehyde (CN102079720B) highlights the use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), sodium periodate, and sodium bromide in dichloromethane at 20–25°C . While this method targets an aldehyde derivative, analogous oxidation or protection strategies may apply to benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Piperidine functionalizationBase-catalyzed alkylation80–90%
Sulfanylmethyl additionThiol-ene reaction, RT75–85%
Benzyl esterificationBenzyl chloroformate, Et3_3N90–95%

Base-catalyzed conditions enhance the nucleophilicity of the piperidine nitrogen, facilitating efficient esterification. Side reactions, such as over-oxidation of the sulfur group, are mitigated by controlled reaction times (5–12 hours) and low temperatures (0–40°C) .

Applications in Pharmaceutical and Chemical Research

The compound’s structural motifs align with pharmacophores in neurology and oncology. Piperidine derivatives are prevalent in drugs targeting G-protein-coupled receptors (GPCRs), while sulfanylmethyl groups enhance binding affinity through sulfur-mediated interactions .

Catalysis and Material Science

The sulfur atom in the sulfanylmethyl group can act as a ligand in transition-metal catalysis. For example, palladium complexes incorporating thioether ligands exhibit efficacy in cross-coupling reactions.

Analytical Characterization

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard for purity assessment. In the synthesis of analogous piperidine aldehydes, HPLC purity exceeding 99% has been achieved . Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals for the benzyl group (δ 7.3–7.5 ppm, aromatic protons) and piperidine ring (δ 1.5–2.5 ppm, methylene protons).

Comparison with Related Piperidine Derivatives

Table 3: Structural and Functional Comparison

CompoundKey Functional GroupsApplications
Benzyl 4-(sulfanylmethyl)piperidine-1-carboxylateSulfanylmethyl, benzyl esterDrug intermediates, catalysis
4-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl esterBenzooxazole, tert-butyl esterKinase inhibition
1-Benzylspiro[piperidine-4,1'-pyrido[3,4-b]indole]Spirocyclic, indoleCFTR co-potentiation

The tert-butyl ester in Evitachem’s compound (CAS 1353944-42-9) enhances steric bulk, potentially improving metabolic stability compared to the benzyl ester. Conversely, the benzyl group in the subject compound offers easier deprotection under hydrogenolytic conditions.

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